molecular formula C21H23N3OS B6477251 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide CAS No. 2640977-99-5

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide

Cat. No.: B6477251
CAS No.: 2640977-99-5
M. Wt: 365.5 g/mol
InChI Key: NUNRYCXOPSJBQX-UHFFFAOYSA-N
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Description

“N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide” is a chemical compound that contains a pyrazole nucleus . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

The molecular structure of pyrazole compounds is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “this compound” is not provided in the available literature.


Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds are diverse and depend on the specific structure of the compound . The specific chemical reactions involving “this compound” are not detailed in the available literature.

Mechanism of Action

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamidehenylsulfanylpropanamide has been found to act as an inhibitor of certain enzymes, proteins, and other biological molecules. It has been found to inhibit the activity of enzymes such as phosphodiesterase, cyclooxygenase, and tyrosine kinase, as well as proteins such as p53 and c-Myc. It has also been found to inhibit the activity of other biological molecules such as DNA and RNA.
Biochemical and Physiological Effects
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamidehenylsulfanylpropanamide has been found to have a number of different biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, as well as other biological molecules. It has also been found to have anti-inflammatory and anti-cancer effects, and it has been found to increase the activity of certain neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The use of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamidehenylsulfanylpropanamide in laboratory experiments has a number of advantages. It is a relatively stable compound, and it is soluble in a variety of solvents. It is also relatively easy to synthesize, and it has been found to have a number of different biochemical and physiological effects. However, there are also a number of limitations to its use in laboratory experiments. It is a relatively expensive compound, and it is not always easy to obtain in large quantities.

Future Directions

The use of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamidehenylsulfanylpropanamide in scientific research is an area that is still relatively new, and there are a number of potential future directions that could be explored. These include further research into its biochemical and physiological effects, as well as its potential use in the synthesis of other compounds. Additionally, further research could be conducted into the potential use of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamidehenylsulfanylpropanamide as an inhibitor of enzymes, proteins, and other biological molecules. Finally, further research could be conducted into the potential use of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamidehenylsulfanylpropanamide as an anti-inflammatory or anti-cancer agent.

Synthesis Methods

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamidehenylsulfanylpropanamide can be synthesized using a number of different methods. One of the most commonly used methods is the reaction of 4-chloro-3-methyl-1H-pyrazole and phenylsulfonyl chloride in an aqueous solution of sodium hydroxide. The reaction produces N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamidehenylsulfanylpropanamide as a white, crystalline solid. Other methods of synthesis include the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid and phenylsulfonyl chloride in an aqueous solution of sodium hydroxide, and the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid and phenylsulfonyl chloride in an aqueous solution of potassium hydroxide.

Scientific Research Applications

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamidehenylsulfanylpropanamide has been used extensively in scientific research. It has been used in the synthesis of a number of different compounds, including drugs and pharmaceuticals, and it has been found to have a number of different biochemical and physiological effects. It has also been used as a tool to study the effects of different compounds on enzymes, proteins, and other biological molecules.

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-24-20(12-15-23-24)18-9-7-17(8-10-18)11-14-22-21(25)13-16-26-19-5-3-2-4-6-19/h2-10,12,15H,11,13-14,16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNRYCXOPSJBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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